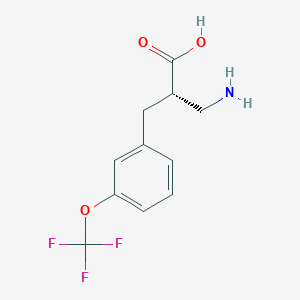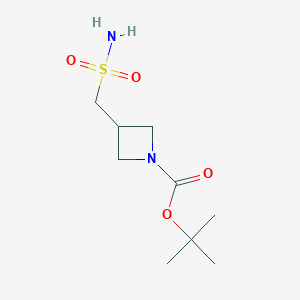
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal is a stereoisomer of a hexose sugar derivative. This compound is characterized by its five hydroxyl groups and an aldehyde group, making it a polyhydroxy aldehyde. The presence of isotopic carbon-13 labeling at positions 1 and 2 makes it useful in various scientific studies, particularly in metabolic and structural analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal typically involves the following steps:
Starting Material: The synthesis begins with a suitable hexose sugar, such as glucose.
Isotopic Labeling: Carbon-13 isotopes are introduced at specific positions using labeled precursors.
Oxidation: The primary alcohol group at the anomeric carbon is oxidized to form the aldehyde group.
Purification: The compound is purified using chromatographic techniques to ensure the correct stereochemistry and isotopic labeling.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as fermentation using genetically modified microorganisms that incorporate carbon-13 isotopes into the sugar backbone. This method ensures high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid.
Reduction: (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanol.
Substitution: Various ethers or esters depending on the substituent.
Wissenschaftliche Forschungsanwendungen
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal is used in several scientific research fields:
Chemistry: Used as a labeled standard in NMR spectroscopy to study molecular structures.
Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism.
Medicine: Investigated for its potential role in understanding diseases related to carbohydrate metabolism, such as diabetes.
Industry: Utilized in the production of labeled compounds for research and development.
Wirkmechanismus
The compound exerts its effects primarily through its interactions with enzymes involved in carbohydrate metabolism. The isotopic labeling allows researchers to track the compound’s incorporation and transformation within biological systems, providing insights into metabolic pathways and enzyme mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glucose: A common hexose sugar with similar hydroxyl and aldehyde groups but without isotopic labeling.
Galactose: Another hexose sugar with a different stereochemistry.
Mannose: A hexose sugar with a different arrangement of hydroxyl groups.
Uniqueness
The uniqueness of (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal lies in its specific stereochemistry and isotopic labeling, which make it a valuable tool for detailed structural and metabolic studies.
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
182.14 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1,3+1 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-KEORKCHZSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([13C@@H]([13CH]=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


propanoic acid](/img/structure/B12947126.png)



![2-([1,3'-Bipyrrolidin]-1'-yl)acetic acid](/img/structure/B12947145.png)
![(3S,9aR)-3-(4-Aminobutyl)-8-(3-fluorobenzyl)hexahydro-1H-pyrazino[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B12947154.png)

![2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B12947171.png)






